molecular formula C13H15NO B14223175 3-Pentanone, 1-(1H-indol-3-yl)- CAS No. 582319-75-3

3-Pentanone, 1-(1H-indol-3-yl)-

Cat. No.: B14223175
CAS No.: 582319-75-3
M. Wt: 201.26 g/mol
InChI Key: NCUGUDNXAKJLLP-UHFFFAOYSA-N
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Description

3-Pentanone, 1-(1H-indol-3-yl)- (CAS: Not explicitly provided in evidence; see structural analogs in ), is a ketone-containing indole derivative. Its structure features a pentanone (5-carbon ketone) backbone substituted at the third carbon with a 1H-indol-3-yl group.

Properties

CAS No.

582319-75-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(1H-indol-3-yl)pentan-3-one

InChI

InChI=1S/C13H15NO/c1-2-11(15)8-7-10-9-14-13-6-4-3-5-12(10)13/h3-6,9,14H,2,7-8H2,1H3

InChI Key

NCUGUDNXAKJLLP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-(1H-indol-3-yl)- typically involves the reaction of indole derivatives with ketones under specific conditions. One common method is the condensation reaction of indole with a ketone in the presence of an acid catalyst. For example, the reaction of 3-(2-nitrovinyl)-1H-indoles with phenols in the presence of polyphosphoric acid can yield indole derivatives . Another method involves the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-(1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to secondary alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-Pentanone, 1-(1H-indol-3-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-(1H-indol-3-yl)- involves its interaction with various molecular targets. Indole derivatives can bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit cyclooxygenase enzymes, reducing inflammation . The exact mechanism depends on the specific biological activity being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Activity: 1-(1H-Indol-3-yl)prop-2-en-1-one Derivatives
  • Key Analogs :
    • 3c (1-(1H-Indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one): Exhibited fungicidal activity against Candida spp. and Aspergillus niger at 0.250–1 mg/mL. Synergistic effects observed with fluconazole .
    • 3b (3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one): Showed MIC values of 0.250 mg/mL against Candida albicans .
  • Comparison: The α,β-unsaturated ketone (prop-2-en-1-one) moiety in these analogs enhances antifungal potency via interactions with microbial tyrosinase (~28% inhibition by 3c at 0.250 mg/mL) .
Anticancer Activity: Thiazole/Thiadiazole-Indole Hybrids
  • Key Analogs: 3a (1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one): Synthesized via Claisen-Schmidt condensation; evaluated for cytotoxicity .
  • Comparison: The presence of a thiazole or thiadiazole ring in these hybrids improves DNA intercalation and enzyme inhibition. 3-Pentanone derivatives, lacking such heterocycles, may exhibit reduced binding affinity to cancer targets.
Anti-Tubercular Activity: Indole Chalcones
  • Key Analogs :
    • (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one : MIC = 210 μM against Mtb H37Rv .
    • (E)-2-((1H-indol-2-yl)methylene)cyclopentane-1-one : MIC = 236 μM .
  • Comparison: Chalcones (α,β-unsaturated ketones) demonstrate superior anti-tubercular activity compared to saturated ketones like 3-pentanone, likely due to enhanced membrane permeability and target engagement.

Physicochemical and Pharmacokinetic Properties

Compound Structure Type LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights
3-Pentanone, 1-(1H-indol-3-yl)- Linear ketone ~2.8 ~0.15 (DMSO) Limited data; inferred moderate activity
3c (Prop-2-en-1-one analog) α,β-Unsaturated ketone ~3.2 ~0.10 (DMSO) Antifungal (MIC: 0.250 mg/mL)
(E)-1-(Furan-3-yl)chalcone Chalcone ~2.5 ~0.20 (Ethanol) Anti-TB (MIC: 210 μM)
3h (Cyclopentanone analog) Cyclic ketone ~3.0 ~0.12 (DMSO) Potential CNS activity (inference)

Key Observations :

  • Lipophilicity: 3-Pentanone derivatives have moderate LogP values (~2.8), balancing membrane permeability and solubility.
  • Solubility : Lower than chalcones due to the absence of polar groups (e.g., furan or chlorine substituents) .
  • Metabolic Stability: Saturated ketones (e.g., 3-pentanone) may exhibit longer half-lives than α,β-unsaturated analogs, which are prone to Michael addition reactions .

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